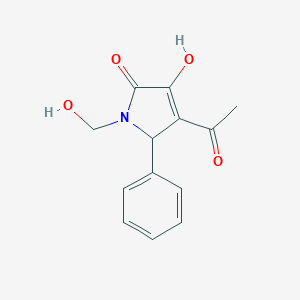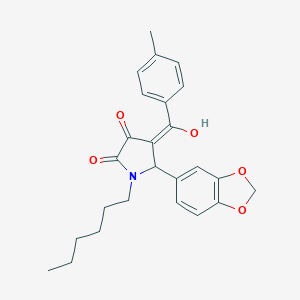
4-Amino-N-(4-Phenoxyphenyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(4-phenoxyphenyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C19H16N2O2 and a molecular weight of 304.34 .
Synthesis Analysis
The synthesis of benzamides, including compounds similar to 4-amino-N-(4-phenoxyphenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .Molecular Structure Analysis
The molecular structure of 4-amino-N-(4-phenoxyphenyl)benzamide consists of a benzamide core with an amino group at the 4-position and a phenoxyphenyl group attached to the nitrogen of the amide group . The exact mass of the molecule is 304.121185 Da .Physical And Chemical Properties Analysis
4-amino-N-(4-phenoxyphenyl)benzamide has a molecular weight of 304.34 g/mol . It has a XLogP3 value of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
- Rolle von 4-Amino-N-(4-Phenoxyphenyl)benzamid: Diese Verbindung dient als wichtiges Zwischenprodukt bei der industriellen Synthese von P.Y. 181. Es ersetzt weniger effiziente Methoden, indem es einen sichereren, kostengünstigen und ertragreichen Weg bietet .
- Methoden: In-vivo-biochemische Tests können die Wirksamkeit dieser Amide in verschiedenen Anwendungen bewerten .
Pigmentgelb 181 (P.Y. 181) Synthese
Antibakterielle und antioxidative Forschung
Katalysatorentwicklung
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-amino-N-(4-phenoxyphenyl)benzamide is the SPAK (STE20/SPS1-related proline/alanine-rich kinase) . SPAK is a part of the signal cascade of with-no-lysine kinase (WNK) with OSR1 (oxidative stress-responsive kinase 1)/SPAK and NCC (NaCl cotransporter), which plays a crucial role in maintaining salt balance in the body .
Mode of Action
4-amino-N-(4-phenoxyphenyl)benzamide acts as an inhibitor of SPAK . By inhibiting SPAK, it disrupts the WNK-OSR1/SPAK-NCC cascade, which is responsible for salt-sensitive hypertension .
Biochemical Pathways
The compound affects the WNK-OSR1/SPAK-NCC pathway. This pathway is involved in the regulation of electrolyte balance, and its abnormal activation can lead to salt-sensitive hypertension . By inhibiting SPAK, the compound can potentially prevent this condition.
Pharmacokinetics
The compound’s molecular weight (30434) and formula (C19H16N2O2) suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The inhibition of SPAK by 4-amino-N-(4-phenoxyphenyl)benzamide can disrupt the WNK-OSR1/SPAK-NCC cascade, potentially preventing the development of salt-sensitive hypertension . This makes it a promising candidate for a new class of antihypertensive drugs .
Action Environment
The action of 4-amino-N-(4-phenoxyphenyl)benzamide can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy . Additionally, the compound’s stability can be affected by factors such as temperature and pH.
Biochemische Analyse
Biochemical Properties
4-amino-N-(4-phenoxyphenyl)benzamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific proteins, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex .
Cellular Effects
The effects of 4-amino-N-(4-phenoxyphenyl)benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
At the molecular level, 4-amino-N-(4-phenoxyphenyl)benzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, 4-amino-N-(4-phenoxyphenyl)benzamide can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-N-(4-phenoxyphenyl)benzamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-amino-N-(4-phenoxyphenyl)benzamide remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-amino-N-(4-phenoxyphenyl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced protein stability and activity . At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes .
Metabolic Pathways
4-amino-N-(4-phenoxyphenyl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites within the cell . For instance, the compound may inhibit or activate specific metabolic enzymes, leading to changes in the concentration of key metabolites .
Transport and Distribution
Within cells and tissues, 4-amino-N-(4-phenoxyphenyl)benzamide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of 4-amino-N-(4-phenoxyphenyl)benzamide within the cell can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of 4-amino-N-(4-phenoxyphenyl)benzamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
4-amino-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c20-15-8-6-14(7-9-15)19(22)21-16-10-12-18(13-11-16)23-17-4-2-1-3-5-17/h1-13H,20H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPUIPZIPYDMAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B394741.png)
![Tetrahydro-2-furanylmethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B394742.png)
![4-methyl-N~1~-[3-(piperidinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide](/img/structure/B394743.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B394745.png)
![Methyl 4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B394749.png)
![3-(1,3-Benzodioxol-5-ylmethylene)-4-(4-bromophenyl)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B394751.png)
![3',3',6',6'-tetramethyl-3',4',6',7'-tetrahydrospiro[indole-3,9'-xanthene]-1',2,8'(1H,2'H,5'H)-trione](/img/structure/B394752.png)

![4,8-dioxo-5-(pyridin-3-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-2H,9H-cyclohepta[4',5']thieno[3',2':5,6]pyrimido[1,2-a]quinoline-6-carbonitrile](/img/structure/B394754.png)
![8-amino-5-(1,3-benzodioxol-5-yl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4',5']thieno[3',2':5,6]pyrimido[1,2-a]quinoline-6-carbonitrile](/img/structure/B394757.png)

![1-(6,6-Dimethyl-3-phenyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl)propan-1-one](/img/structure/B394759.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B394760.png)
![2-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394761.png)